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Introduction

CD28 is a critical co-stimulatory molecule expressed on the surface of T lymphocytes, playing a
pivotal role in the activation, proliferation, and survival of these essential immune cells. As a
member of the immunoglobulin superfamily, CD28 and its interaction with its ligands, CD80
(B7-1) and CD86 (B7-2) on antigen-presenting cells (APCs), provide the crucial "signal two" for
T-cell activation. This signal is indispensable for a robust adaptive immune response; its
absence following T-cell receptor (TCR) engagement (signal one) can lead to a state of T-cell
anergy or unresponsiveness. The central role of the CD28 signaling pathway has made it a key
area of investigation in immunology and a promising target for therapeutic intervention in a
wide range of diseases, including autoimmune disorders and cancer.

This technical guide provides an in-depth overview of the role of CD28 in immunology
research, with a focus on quantitative data, detailed experimental protocols, and visualizations
of key signaling pathways and workflows.

Data Presentation: Quantitative Insights into CD28
Function

The following tables summarize key quantitative data related to the study of CD28 function in
immunology.
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Table 1: T-Cell Activation and Proliferation

Stimulation
Parameter Cell Type . Result Reference
Conditions
Human ) Significant
_ Anti-CD3 (1 _ _
T-Cell Peripheral Blood increase in T-cell

Proliferation

Mononuclear
Cells (PBMCs)

pg/mL) + Anti-
CD28 (5 pg/mL)

division over 72

hours

Plate-bound Anti-
CD3 (1-3 pg/mL)

Robust

T-Cell Mouse Splenic T- ] proliferation
_ , + Soluble Anti- [1]
Proliferation cells observed over
CD28 (3-5
40-72 hours
Hg/mL)
CD19 CAR with Rapid
CAR T-Cell CD28 co- proliferation and
) Human T-cells ] [2]
Expansion stimulatory potent effector
domain functions
Superagonistic Preferential

) Human CD4+ T- anti-CD28 expansion of
Treg Expansion ) [3]
cells antibody (clone regulatory T-cells
S20013B) (Tregs)
Table 2: Cytokine Production
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. Stimulation Concentration/
Cytokine Cell Type . Reference
Conditions Fold Change
) ) Strong
Human T-cell Anti-CD3 + Anti- _
IL-2 augmentation of [4]
clones CD28 mADb ,
IL-2 secretion
PPD or Td
) Enhanced IFN-y
IFN-y Human PBMCs antigens + CD28 [5]
) ) release
co-stimulation
Td antigen +
Enhanced IL-5
IL-5 Human PBMCs CD28 co- ] [5]
_ _ secretion
stimulation
Augmented IL-10
Human T-cell Anti-CD3 + Anti- production,
IL-10 [4]
clones CD28 mAb dependent on IL-
2
_ Increased
Anti-CD3 + )
IFN-y, TNF-q, IL- o production of
Human T-cells Superagonistic ) [3]
1B ] pro-inflammatory
anti-CD28 )
cytokines
Table 3: Therapeutic Modulation of CD28
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Therapeutic

Mechanism Disease Target Key Finding Reference
Agent
Blocks CD28- ) o
Abatacept Autoimmune Inhibits T-cell
CD80/86 . o [6]
(CTLAA4-1g) ] ) diseases activation
interaction
) ) ) ) Blocks CD28
FR104 (anti- Selective CD28 Autoimmunity, ) o
. ) without activating  [6]
CD28 Fab") antagonist Transplantation .
[
TGN1412 N Caused cytokine
o Potent CD28 (Initially) ]
(Superagonistic ) ) ] storm in Phase | [7]
. agonist Autoimmunity _
anti-CD28) trial
Well-tolerated
KYV-101 (CD19 _ with rapid CAR
, CAR T-cell Rheumatoid ,
CAR T-cell with - T-cell expansion [8]
therapy Arthritis
CD28) and B-cell
depletion

Experimental Protocols

Detailed methodologies for key experiments in CD28 research are provided below.

Protocol 1: In Vitro Human T-Cell Activation using Anti-
CD3 and Anti-CD28 Antibodies

This protocol describes a common method for polyclonal activation of human T-cells for

downstream functional assays.[1][9]

Materials:

e Human Peripheral Blood Mononuclear Cells (PBMCs), isolated by Ficoll-Paque density

gradient centrifugation.

e RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine,
and 1% Penicillin-Streptomycin.
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Sterile 96-well flat-bottom cell culture plates.

Anti-human CD3 antibody (clone UCHT1 or OKT3), sterile.

Anti-human CD28 antibody (clone CD28.2), sterile.

Sterile Phosphate Buffered Saline (PBS).

Optional: Recombinant human IL-2.

Procedure:

o Plate Coating with Anti-CD3:

o Dilute anti-CD3 antibody to a final concentration of 1-3 pg/mL in sterile PBS.

o Add 100 pL of the diluted anti-CD3 antibody solution to each well of a 96-well plate.

o Incubate the plate for at least 2 hours at 37°C or overnight at 4°C to allow the antibody to
coat the plastic.

o Aspirate the antibody solution from the wells. Do not wash the plate.
e T-Cell Preparation and Stimulation:

o Resuspend isolated PBMCs or purified T-cells in complete RPMI 1640 medium at a
concentration of 1 x 1076 cells/mL.

o Add soluble anti-CD28 antibody to the cell suspension at a final concentration of 3-5
pg/mL.

o Optional: Add recombinant human IL-2 (e.g., 20 U/mL) to the cell suspension to promote
proliferation.

o Add 200 pL of the cell suspension containing anti-CD28 to each anti-CD3-coated well.
e Incubation and Analysis:

o Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
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o After incubation, cells can be harvested for analysis of proliferation (e.g., by CFSE
dilution), and supernatants can be collected to measure cytokine production (e.g., by
ELISA or multiplex bead array).

Protocol 2: Flow Cytometric Analysis of CD28
Expression on Human T-Cells

This protocol outlines the steps for staining human T-cells to determine the percentage of
CD28-expressing cells within the CD4+ and CD8+ populations.[10][11]

Materials:
¢ Human PBMCs or whole blood.
o FACS buffer (PBS with 2% FBS and 0.09% sodium azide).

e Fluorochrome-conjugated antibodies:

o

Anti-human CD3 (e.g., PerCP-Cy5.5)

o

Anti-human CD4 (e.g., APC)

[¢]

Anti-human CD8 (e.g., FITC)

[¢]

Anti-human CD28 (e.g., PE, clone CD28.2)

o

Isotype control for anti-CD28 (e.g., PE-conjugated mouse IgG1, K).
o Optional: Red Blood Cell (RBC) Lysis Buffer (if using whole blood).
e Optional: Live/Dead stain.

e FACS tubes.

Flow cytometer.

Procedure:
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e Cell Preparation:

o If using whole blood, aliquot 100 pL into a FACS tube. If using PBMCs, resuspend cells in
FACS buffer and aliquot approximately 1 x 106 cells per tube.

o Optional: Add a live/dead stain according to the manufacturer's protocol.
e Antibody Staining:

o Add the pre-titrated amounts of anti-CD3, anti-CD4, anti-CD8, and anti-CD28 antibodies to
the appropriate tubes.

o In a separate tube, add the isotype control antibody in place of the anti-CD28 antibody.
o Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
e Wash and Lysis (if applicable):
o Add 2 mL of FACS buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
o Decant the supernatant.

o If using whole blood, add 2 mL of 1X RBC Lysis Buffer, vortex, and incubate for 10
minutes at room temperature in the dark. Centrifuge and decant the supernatant.

o Wash the cells again with 2 mL of FACS buffer.
e Acquisition:
o Resuspend the cell pellet in 300-500 uL of FACS buffer.
o Acquire the samples on a flow cytometer.
o Data Analysis:
o Gate on the lymphocyte population using forward and side scatter.

o Gate on live, single cells.
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o From the live singlets, identify CD3+ T-cells.
o Within the CD3+ population, distinguish CD4+ and CD8+ subsets.

o For both CD4+ and CD8+ populations, determine the percentage of cells expressing
CD28 based on the fluorescence intensity compared to the isotype control.

Protocol 3: Co-Immunoprecipitation of CD28-Interacting
Proteins

This protocol describes a method to isolate CD28 and its binding partners from T-cell lysates.
[12][13][14]

Materials:
e Activated T-cells (e.g., Jurkat T-cells or primary T-cells stimulated with anti-CD3/CD28).

o Co-IP Lysis Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-
100, supplemented with protease and phosphatase inhibitors).

¢ Anti-CD28 antibody for immunoprecipitation.

o Protein A/G magnetic beads or agarose beads.

e Normal IgG from the same species as the anti-CD28 antibody (for negative control).
e Wash buffer (e.g., lysis buffer with a lower detergent concentration).

o Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

e Microcentrifuge tubes.

Procedure:

e Cell Lysis:

o Wash activated T-cells with ice-cold PBS and centrifuge.
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[e]

Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.

o

Incubate on ice for 30 minutes with occasional vortexing.

[¢]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

o

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

Pre-clearing the Lysate:

o Add Protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to
reduce non-specific binding.

o Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
Immunoprecipitation:

o Add the anti-CD28 antibody to the pre-cleared lysate. In a parallel tube, add the normal
IgG as a negative control.

o Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

o Add Protein A/G beads to each tube and incubate for another 1-2 hours at 4°C to capture
the antibody-protein complexes.

Washing:
o Pellet the beads by centrifugation and discard the supernatant.

o Wash the beads 3-5 times with ice-cold wash buffer. After each wash, pellet the beads and
discard the supernatant.

Elution:

o

Elute the protein complexes from the beads by adding elution buffer.

[¢]

If using SDS-PAGE sample buffer, boil the beads for 5-10 minutes.

o

Pellet the beads and collect the supernatant containing the eluted proteins.
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e Analysis:

o Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against
known or suspected interacting proteins. Alternatively, mass spectrometry can be used for
unbiased identification of novel binding partners.

Mandatory Visualizations
Signaling Pathways
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Caption: CD28 co-stimulatory signaling pathway in T-cell activation.
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Experimental Workflows
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Caption: Workflow for in vitro T-cell activation using anti-CD3/CD28.
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Caption: Workflow for analyzing CD28 expression by flow cytometry.

Conclusion
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The CD28 co-stimulatory pathway is a cornerstone of T-cell biology and a focal point of
immunological research. A thorough understanding of its signaling mechanisms and the
development of robust experimental models are crucial for advancing our knowledge of
immune regulation and for the continued development of novel immunotherapies. This
technical guide provides a foundational resource for researchers and drug development
professionals, offering quantitative data, detailed protocols, and visual representations to aid in
the design and interpretation of experiments targeting this critical immune checkpoint. As
research progresses, a deeper understanding of the nuances of CD28 signaling will
undoubtedly unlock new avenues for treating a host of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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